



Application Notes and Protocols: Ethyl(methyl)sulfamoyl Chloride in Agrochemical Synthesis

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Compound of Interest		
Compound Name:	Ethyl(methyl)sulfamoyl chloride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ethyl(methyl)sulfamoyl chloride** as a key intermediate in the synthesis of modern agrochemicals, particularly focusing on a representative sulfonylurea herbicide. Detailed protocols, quantitative data, and pathway visualizations are provided to guide researchers in the potential applications of this versatile chemical building block.

Introduction

Ethyl(methyl)sulfamoyl chloride is a valuable reagent in the synthesis of sulfonylurea herbicides. These herbicides are a critical class of agrochemicals known for their high efficacy at low application rates and their specific mode of action. The sulfamoyl chloride group provides a reactive site for the construction of the sulfonylurea bridge, which is essential for the herbicidal activity of these compounds.

This document outlines the synthesis of a representative sulfonylurea herbicide, tentatively named "Ethamethylsulfuron," using **ethyl(methyl)sulfamoyl chloride** as a key starting material. The protocol and data presented are illustrative of the synthetic strategies employed for this class of compounds.

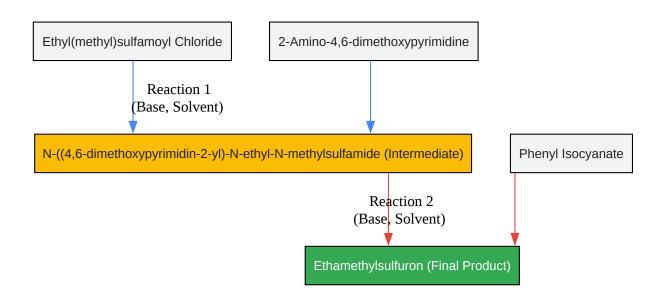


Application: Synthesis of "Ethamethylsulfuron," a Novel Sulfonylurea Herbicide

The synthesis of Ethamethylsulfuron from **ethyl(methyl)sulfamoyl chloride** involves a two-step process. The first step is the reaction of **ethyl(methyl)sulfamoyl chloride** with a heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, to form a sulfonamide intermediate. This is followed by the reaction of the sulfonamide with a phenyl isocyanate to create the final sulfonylurea structure.

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the production of Ethamethylsulfuron.



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Caption: Synthetic workflow for Ethamethylsulfuron.

Quantitative Data

The following table summarizes the representative quantitative data for the two-step synthesis of Ethamethylsulfuron.



Step	Reaction	Reactants	Product	Typical Yield (%)	Purity (%) (by HPLC)
1	Sulfonamide Formation	Ethyl(methyl) sulfamoyl chloride, 2- Amino-4,6- dimethoxypyri midine	N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide	85-95	>98
2	Sulfonylurea Bridge Formation	N-((4,6- dimethoxypyri midin-2-yl)-N- ethyl-N- methylsulfami de, Phenyl Isocyanate	Ethamethylsu Ifuron	80-90	>99

Experimental Protocols

Protocol 1: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide (Intermediate)

- Reaction Setup: To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetonitrile (10 mL per gram of aminopyrimidine) at 0 °C, add a solution of ethyl(methyl)sulfamoyl chloride (1.05 equivalents) in anhydrous acetonitrile dropwise over 30 minutes.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
 Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize the crude product from ethanol/water to afford the pure N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide as a white solid.



Protocol 2: Synthesis of Ethamethylsulfuron

- Reaction Setup: To a stirred suspension of N-((4,6-dimethoxypyrimidin-2-yl)-N-ethyl-N-methylsulfamide (1.0 equivalent) and 1,8-Diazabicycloundec-7-ene (DBU) (1.1 equivalents) in anhydrous dichloromethane (15 mL per gram of sulfonamide) at room temperature, add phenyl isocyanate (1.05 equivalents) dropwise.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC or HPLC.
- Work-up: Once the reaction is complete, wash the mixture with 1N HCl (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethamethylsulfuron as a white crystalline solid.

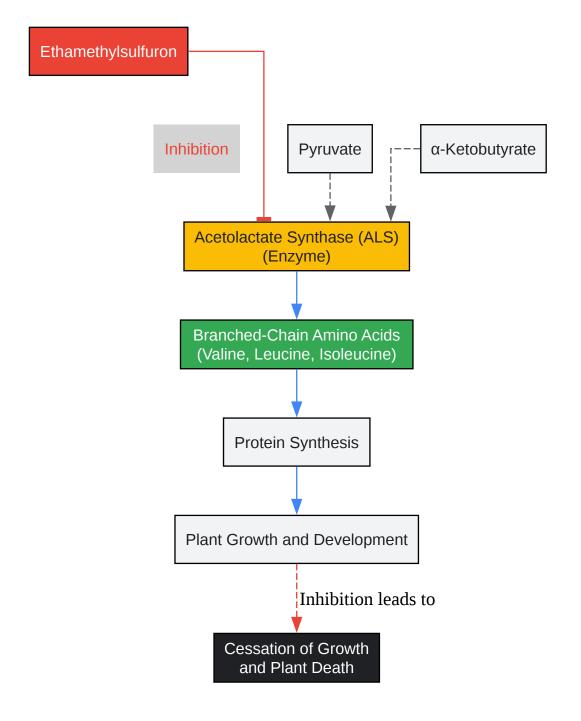
Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides, including the representative Ethamethylsulfuron, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

Signaling Pathway

The following diagram illustrates the mechanism of action of Ethamethylsulfuron.





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